4-Bromo-2-(methylsulfonyl)pyrimidine
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Overview
Description
4-Bromo-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C5H5BrN2O2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring
Scientific Research Applications
4-Bromo-2-(methylsulfonyl)pyrimidine has several applications in scientific research, including:
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylsulfonyl)pyrimidine typically involves the bromination of 2-(methylsulfonyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate) and a solvent mixture of water and an organic solvent (e.g., 1,4-dioxane).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Reduction Reactions: Formation of 2-(methylthio)pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(methylsulfonyl)pyrimidine: Similar structure but with the bromine and methylsulfonyl groups at different positions.
4-Chloro-2-(methylsulfonyl)pyrimidine: Chlorine atom instead of bromine at the 4-position.
4-Bromo-2-(methylthio)pyrimidine: Methylthio group instead of methylsulfonyl at the 2-position.
Uniqueness
4-Bromo-2-(methylsulfonyl)pyrimidine is unique due to the combination of the bromine and methylsulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSMHQEKCYLQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671971 |
Source
|
Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208538-52-6 |
Source
|
Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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